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Compound of Interest

Compound Name: FP-21399

Cat. No.: B1673588

FP-21399: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound that emerged as a promising anti-HIV agent in the late
1990s. Functioning as a viral entry inhibitor, it specifically targets the initial stages of the HIV-1
lifecycle, preventing the virus from fusing with and entering host CD4+ cells. This document
provides a comprehensive overview of the chemical structure, properties, and mechanism of
action of FP-21399, based on publicly available data. It is intended to serve as a technical
resource for researchers and professionals in the field of drug development. While FP-21399's
clinical development did not proceed to market, the compound remains a significant case study
in the exploration of novel anti-retroviral targets.

Chemical Structure and Properties

FP-21399 is chemically classified as a bis(disulfonaphthalene) derivative. Its structure is
characterized by two azo-linked naphthalene disulfonic acid moieties connected to a central
dimethoxybenzene ring. The presence of multiple sulfonic acid groups confers high water
solubility to the molecule.

Chemical Structure:

A diagram of the chemical structure of FP-21399 has been identified in the search results and
would be presented here.
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Physicochemical Properties

Detailed experimental data on the physicochemical properties of FP-21399 are not extensively
available in the public domain. The following table summarizes the known information.

Property Value Source

C40H24CI4AN6016S4 (for the ]
Molecular Formula PubChemLite
tetrasodium salt)

Likely a colored solid due to
Appearance Inferred
the azo groups

Solubility High in aqueous solutions Inferred from structure
Melting Point Not available -
pKa Not available -

Synthesis

A general synthetic route for FP-21399 has been described, involving a multi-step process. A
detailed, step-by-step experimental protocol with specific reagents, conditions, and yields is not
publicly available. The following workflow provides a logical representation of the synthesis
based on the described chemical reactions.
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Logical Workflow for the Synthesis of FP-21399
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Caption: Logical workflow for the synthesis of FP-21399.

Experimental Protocol:
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A detailed experimental protocol for the synthesis of FP-21399 is not available in the reviewed
literature. The synthesis would likely involve the following key steps:

» Acylation: Reaction of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with a
dichlorobenzoyl chloride derivative under Schotten-Baumann conditions to form an amide
intermediate.

» Diazotization: Conversion of an aniline derivative (e.g., 2,5-dimethoxy-4-nitroaniline) to a
diazonium salt using a reagent like sodium nitrite in an acidic medium.

e Azo Coupling: Reaction of the diazonium salt with the previously synthesized naphthol
derivative to form a monoazo compound.

e Reduction: Reduction of the nitro group on the monoazo compound to an amino group.

e Second Azo Coupling: Diazotization of the amino group on the monoazo compound and
subsequent coupling with a second, different acylated naphthol derivative to yield the final
bis-azo product, FP-21399.

Mechanism of Action

FP-21399 is an HIV-1 entry inhibitor that acts by preventing the fusion of the viral envelope with
the host cell membrane. Its primary target is the HIV-1 envelope glycoprotein complex, which
consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.

The proposed mechanism involves the binding of FP-21399 to the gp120/gp41 complex, which
interferes with the conformational changes necessary for viral entry. Preclinical studies suggest
that FP-21399 interacts with the V3 loop of gp120, a region critical for co-receptor binding and
subsequent fusion events.[1] By binding to this region, FP-21399 is thought to stabilize the
envelope glycoprotein complex in a non-fusogenic state, thereby preventing the insertion of the
gp41 fusion peptide into the host cell membrane.
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Conceptual Signaling Pathway of FP-21399 Action
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Caption: Conceptual pathway of HIV-1 entry and its inhibition by FP-21399.
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Preclinical and Clinical Data

FP-21399 demonstrated antiviral activity against a range of clinical and laboratory strains of
HIV-1, including those resistant to reverse transcriptase inhibitors like zidovudine (AZT).[1] The
compound was advanced to Phase | and Il clinical trials.

In Vitro Efficacy

Specific IC50 and EC50 values from comprehensive preclinical studies are not readily available
in the public domain. However, it was reported that intravenous infusion of 0.9 - 4.2 mg/kg of
FP-21399 produced peak plasma levels that exceeded the in vitro IC50 value.

Pharmacokinetics (Phase | Clinical Trial)

A Phase | study in HIV-1 infected patients provided the following pharmacokinetic data after
intravenous administration.

Parameter Value

Administration Route Intravenous infusion

Dosing (Single Dose) 0.9, 1.7, 2.8, and 4.2 mg/kg

Dosing (Multiple Dose) 1, 2, and 3 mg/kg once-weekly for 4 weeks
Elimination Half-life ~4 hours

Terminal Half-life 1.5- 2 days

Clinical Observations

In a Phase | trial, FP-21399 was generally well-tolerated.[2] The most common adverse events
were transient and dose-dependent, including drug- or metabolite-related coloration of urine
and skin.[2] Some patients showed an increase in CD4+ cell counts and a decrease in viral
load.[1] However, a subsequent Phase Il study did not demonstrate a significant reduction in
viral load with once-a-week dosing over four weeks.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the key assays used to characterize FP-
21399 are not publicly available. The following outlines the general methodologies that would
have been employed.

In Vitro Antiviral Activity Assay (General Workflow)

General Workflow for In Vitro Antiviral Assay

Culture CD4+ T-cell line (e.g., MT-4, CEM)

'

Prepare serial dilutions of FP-21399 Infect cells with a known titer of HIV-1

>~

Add FP-21399 dilutions to infected cell cultures

'

Incubate for a defined period (e.g., 3-5 days)

'

Measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity)

'

Determine IC50/EC50 values
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Caption: General workflow for assessing the in vitro antiviral activity of FP-21399.
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High-Performance Liquid Chromatography (HPLC) for Plasma Concentration

A published HPLC method for the determination of FP-21399 in human plasma provides the
following details:

Parameter Specification

Reverse phase Puresil C18 (4.6 x 150 mm, 5

Column
um)
i Water-acetonitrile containing 20 mM
Mobile Phase ] )
triethylamine acetate (apparent pH 7.0)
) Linear gradient from 78:22 to 55:45
Gradient _ :
(water:acetonitrile) over 8 minutes
) UV-Vis at 265 nm (0-8 min) and 600 nm (>8
Detection _
min)
Retention Time 8.8 minutes
Limit of Quantitation 0.01 pg/mL
Conclusion

FP-21399 represents an important early example of a rationally targeted HIV entry inhibitor. Its
unique bis-azo structure and its mechanism of action, interfering with the viral envelope
glycoproteins, set it apart from the more common reverse transcriptase and protease inhibitors
of its time. While its clinical development was not pursued, the study of FP-21399 has
contributed to the understanding of the HIV-1 entry process and has informed the development
of subsequent entry inhibitors. The information presented in this technical guide, compiled from
available scientific literature, provides a foundational understanding of this compound for
researchers and professionals in the field of antiviral drug discovery. Further investigation into
the detailed molecular interactions of FP-21399 with the HIV-1 envelope could still yield
valuable insights for the design of new and more potent entry inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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